molecular formula C18H20N2O5 B4628106 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate

2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate

Cat. No.: B4628106
M. Wt: 344.4 g/mol
InChI Key: ORMXLLGVULUQEA-UHFFFAOYSA-N
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Description

2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both phenoxy and carbamate functional groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methylphenol with phosgene to form 4-methylphenyl chloroformate. This intermediate is then reacted with 2-aminoethanol to produce 2-[(4-methylphenoxy)carbonylamino]ethanol. The final step involves the reaction of this intermediate with N-hydroxy-N-(3-methylphenyl)carbamate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The phenoxy and carbamate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted carbamates and phenoxy derivatives.

Scientific Research Applications

2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
  • 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate
  • 2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate stands out due to its specific combination of phenoxy and carbamate groups, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

IUPAC Name

2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-13-6-8-16(9-7-13)25-17(21)19-10-11-24-18(22)20(23)15-5-3-4-14(2)12-15/h3-9,12,23H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMXLLGVULUQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NCCOC(=O)N(C2=CC=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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